1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Description
1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS: 60655-92-7) is a pyrrolidine derivative characterized by a cyclopropyl group at position 1, a phenyl group at position 2, and a carboxylic acid moiety at position 2. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1-cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-8-11(14(17)18)13(15(12)10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDYQFDORBLAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Mannich reaction, where a ketone, formaldehyde, and an amine are reacted to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Antioxidant Properties
Compounds with electron-donating substituents (e.g., hydroxyl, amino) exhibit enhanced antioxidant activity. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid .
- 1-(4-Fluorophenyl)-5-oxo-pyrrolidine-3-carboxylic acid derivatives : Substitution with fluorophenyl groups reduced antioxidant efficacy compared to hydroxylated analogs .
Target Compound: No direct antioxidant data are reported, but the phenyl group may contribute to radical stabilization, while the cyclopropyl group could limit solubility and bioavailability .
Structural and Stereochemical Considerations
Chirality profoundly impacts biological activity:
- (2R,3R)-1-Cyclohexyl-2-(4-dimethylaminophenyl)-5-oxo-pyrrolidine-3-carboxylic acid: The R,R configuration enhances binding to chiral receptors, suggesting enantioselective effects .
- Target Compound : Stereochemical details are unspecified in available literature, underscoring a need for further characterization .
Biological Activity
1-Cyclopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS No. 1219571-56-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Overview of the Compound
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.27 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine core with a cyclopropyl group and a phenyl substituent, which contributes to its unique chemical and biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit BACE-1, an enzyme associated with Alzheimer's disease, with sub-micromolar activity .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
- Cancer Therapeutics : Investigations into the anticancer properties of this compound have revealed its ability to modulate biochemical pathways that are crucial for cancer cell proliferation and survival.
Table 1: Summary of Biological Activities
Case Study 1: BACE-1 Inhibition
A study published in 2024 highlighted the synthesis of fully substituted 5-oxopyrrolidines, including derivatives of this compound. These compounds were found to effectively inhibit BACE-1, suggesting their potential role in treating Alzheimer's disease .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. This could pave the way for developing new treatments for bacterial infections resistant to current antibiotics.
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | Lacks cyclopropyl group | Different reactivity and activity |
| 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid | Varies in substitution pattern | Variations in reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
